
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as ethynyl, hydroxy, and methyl on the pyridinone ring can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyridine derivative.
Functional Group Introduction: Introduce the ethynyl group via a Sonogashira coupling reaction.
Hydroxylation: Introduce the hydroxy group through selective hydroxylation.
Methylation: Add the methyl group using a methylation reagent such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalyst Optimization: Using efficient catalysts to increase yield.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
化学反应分析
Types of Reactions
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could participate in covalent bonding with target proteins, while the hydroxy group might form hydrogen bonds, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-Hydroxy-6-methyl-2-pyridone: Lacks the ethynyl group, which may result in different reactivity and biological activity.
3-Ethynyl-4-hydroxy-2-pyridone: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity compared to other pyridinone derivatives.
属性
CAS 编号 |
74697-15-7 |
|---|---|
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-ethynyl-4-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO2/c1-3-6-7(10)4-5(2)9-8(6)11/h1,4H,2H3,(H2,9,10,11) |
InChI 键 |
VHMFMNBINHUFNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


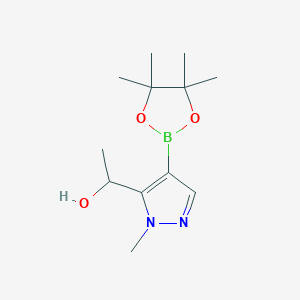

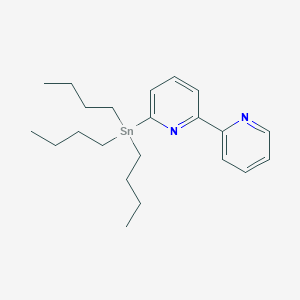
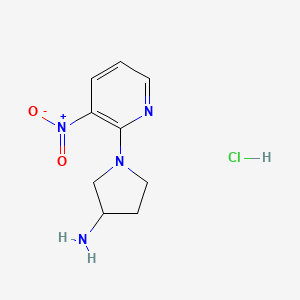
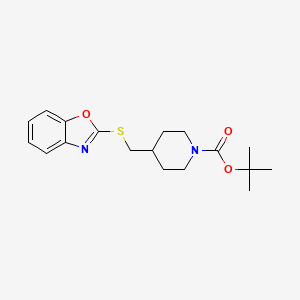
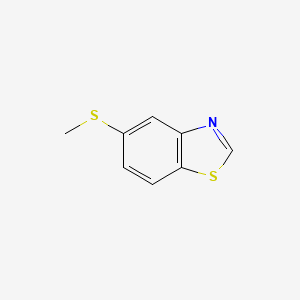
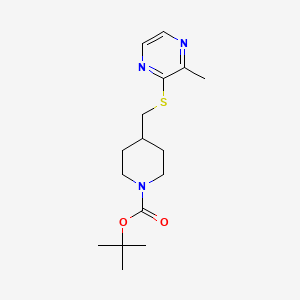
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)

![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
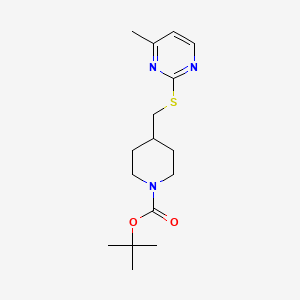
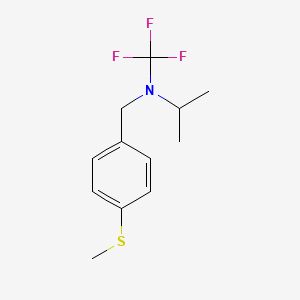
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
